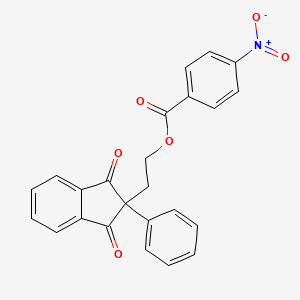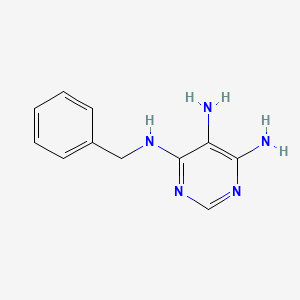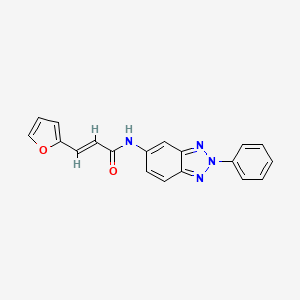![molecular formula C15H16O3 B5515032 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]chromen-6-ones belong to a class of compounds with varied biological and chemical properties. They have been studied for their potential antibacterial activity, fluorescence, and interaction with metals, among other characteristics. The structure of these compounds often involves a chromene moiety, a fused benzene, and a pyran ring, which allows for a diverse range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves one-pot, multicomponent reactions, or regioselective Wittig reactions. For instance, a series of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones were synthesized via a one-pot multicomponent reaction involving 6-methoxy-1-tetralone, aryl aldehydes, and thiourea, followed by cyclization under solvent-free conditions (Velpula et al., 2015).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using X-ray crystallography, revealing specific conformations and molecular interactions. The crystal structure of compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene showcases pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds, forming dimeric aggregates (da Silva et al., 2007).
Chemical Reactions and Properties
Benzo[c]chromen-6-ones undergo various chemical reactions, including etherification, oximation, Beckmann rearrangement, and reactions with phosphorus ylides. These reactions lead to a variety of products with potential antibacterial and enzyme inhibitory activities (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and substituents. For example, the crystal structure analysis provides insight into the molecular packing and intermolecular interactions within the crystal lattice (Wang et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A study by Velpula et al. (2015) detailed the one-pot, solvent-free synthesis of a series of compounds derived from 6-methoxy-1-tetralone, showcasing its application in creating antibacterial agents. This synthesis utilized a multi-component reaction followed by cyclization, highlighting its potential in medicinal chemistry for developing broad-spectrum antibacterial compounds (Velpula et al., 2015).
Fluorescence Properties
Uchiyama et al. (2006) explored the unusual fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, noting its almost non-fluorescent nature in aprotic solvents while exhibiting strong fluorescence in protic solvents. This highlights its potential as a fluorogenic sensor, leveraging its "off-on" fluorescence capabilities in varying solvent environments (Uchiyama et al., 2006).
Metal Interaction Studies
Gülcan et al. (2021) investigated the fluorescence and metal interaction properties of racemic derivatives of benzo[c]chromen-6-one, demonstrating its utility in designing fluorescence probes. This work particularly emphasized the compound's fluorescence enhancement in the presence of metals, suggesting its application in analytical, environmental, and medicinal chemistry for detecting metal ions (Gülcan et al., 2021).
Crystallographic and Structural Insights
Several studies have focused on the crystallographic analysis of related compounds, providing insights into their molecular structures and interactions. For instance, the work by Siegel et al. (2010) and Dasari et al. (2013) on alternariol and its derivatives revealed the molecular configurations and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and its interaction within biological systems (Siegel et al., 2010; Dasari et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-7-12(17-2)14-10-5-3-4-6-11(10)15(16)18-13(14)8-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWOTCGKOSXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)


![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)
![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
